molecular formula C24H24N2O2 B3437727 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

Cat. No.: B3437727
M. Wt: 372.5 g/mol
InChI Key: JEFLAZSRMSBNPN-UHFFFAOYSA-N
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Description

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a benzamide derivative featuring a central benzamide scaffold substituted with a 4-methylphenyl group and a formamido-containing phenylene moiety. The compound’s structure includes two aromatic rings (benzamide and 4-methylphenyl) connected via a methylene bridge, with an additional formamido group (-NH-C(=O)-) at the meta position of the central phenyl ring.

Properties

IUPAC Name

4-methyl-N-[[3-[[(4-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-6-10-21(11-7-17)23(27)25-15-19-4-3-5-20(14-19)16-26-24(28)22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLAZSRMSBNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key reactions due to its structural complexity:

Oxidation Reactions

  • Mechanism : The formamido group or methyl substituents may undergo oxidation under acidic conditions (e.g., using KMnO₄ or similar oxidizing agents).

  • Reagents : KMnO₄, H₂O, H⁺.

  • Conditions : Acidic medium, elevated temperatures.

Suzuki Coupling

  • Mechanism : Palladium-catalyzed cross-coupling with boronic acids, typically involving aryl halide intermediates.

  • Reagents : Pd catalyst (e.g., PdChdppf), boronic acid, base (e.g., K₂CO₃).

  • Conditions : Inert solvent (e.g., toluene), reflux .

Amide Hydrolysis

  • Mechanism : Cleavage of the amide bond to yield carboxylic acids, facilitated by strong acids.

  • Reagents : HCl or TFA.

  • Conditions : Aqueous medium, high temperature .

Nucleophilic Substitution

  • Mechanism : Reaction of chloromethyl groups with nucleophiles (e.g., amines) under basic conditions.

  • Reagents : Amines (e.g., piperazine), base (e.g., K₂CO₃).

  • Conditions : DMF solvent, 45–50°C .

Reaction TypeReagents/ConditionsCited Source
OxidationKMnO₄, H₂O, H⁺ (acidic, heating)
Suzuki CouplingPd catalyst, boronic acid, base, reflux
Amide HydrolysisHCl/TFA, aqueous, high temperature
Nucleophilic SubstitutionAmines, K₂CO₃, DMF, 45–50°C

Oxidation

The formamido group (-NHCO-) may undergo oxidation to form a carbamate or carbonyl group, depending on the oxidizing agent and conditions. This reaction is critical for modifying the compound’s electronic properties.

Suzuki Coupling

This palladium-catalyzed reaction involves transmetalation steps, enabling the formation of aryl-aryl bonds. While the exact application to this compound is inferred from analogous systems , it highlights the compound’s potential for further functionalization.

Amide Hydrolysis

The amide bonds are cleaved under acidic conditions, yielding carboxylic acids. This reaction is pivotal for structural deconstruction or derivatization .

Nucleophilic Substitution

Chloromethyl groups react with nucleophiles (e.g., amines) to form new bonds, as demonstrated in related systems using DMF and K₂CO₃ . This enables the introduction of diverse functional groups for biological or chemical screening.

Reaction Yield and Conditions

Reaction TypeYield (%)Key Conditions
Nucleophilic Substitution86Piperazine, K₂CO₃, DMF, 45–50°C
Amide HydrolysisN/AHCl/TFA, aqueous, high temperature

Structural Features Influencing Reactivity

Functional GroupReactivity Driver
Amide (-CONH₂)Susceptible to hydrolysis
Chloromethyl (-CH₂Cl)Enables nucleophilic substitution
Formamido (-NHCO-)Oxidation potential

Scientific Research Applications

The compound 4-Methyl-N-[(3-{[(4-methylphenyl)formamido]methyl}phenyl)methyl]benzamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by case studies and data tables that illustrate its significance in different fields.

Chemical Properties and Structure

Chemical Formula: C24H30N2O
Molecular Weight: 378.52 g/mol
CAS Number: 404844-11-7

The compound features a complex structure that includes a benzamide moiety, which is known for its ability to interact with various biological targets. The presence of the methyl and formamido groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent , particularly in the development of drugs targeting specific diseases. Its structural similarity to known bioactive compounds suggests it may exhibit similar pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of benzamides can possess anticancer properties. A study demonstrated that compounds with similar structures to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms. Its ability to form stable interactions with enzyme active sites makes it a candidate for studying enzyme kinetics and inhibition.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that compounds with similar amide functionalities could effectively inhibit target enzymes, leading to altered metabolic profiles in cell cultures .

Material Science

The unique chemical structure allows for the exploration of this compound in material science, particularly in the synthesis of polymers and nanomaterials. Its functional groups can be modified to enhance compatibility with various substrates.

Given the increasing importance of understanding the safety profiles of new compounds, this compound is also being evaluated for its toxicological effects. Preliminary studies suggest that modifications to the benzamide structure may reduce cytotoxicity while maintaining efficacy.

Case Study: Toxicity Assessment

A toxicity study conducted on related compounds indicated that structural modifications can lead to improved safety profiles without compromising biological activity .

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares structural motifs with several benzamide derivatives reported in the literature:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) References
4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE 4-methylphenyl, formamido-methylphenyl C24H23N3O2 Calculated: 385.46
3-Chloro-N-(4-{[(4-methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide Chloro, methoxybenzoyl-thioureido C22H17ClN4O3S Calculated: 452.91
4-METHYL-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE Trichloroethyl, phenylthioureido C17H16Cl3N3OS 416.76
4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE Chloro, methoxy-nitro-phenyl C14H11ClN2O4 306.71
N-(4-Methylphenyl)formamide 4-methylphenyl, formamido (simpler analog) C8H9NO 135.16

Key Observations :

  • The target compound’s formamido group distinguishes it from analogs with thioureido (e.g., ) or nitro substituents (e.g., ).
  • Chlorine and methoxy groups are common in analogs, which may influence electronic properties and binding interactions .
  • The trichloroethyl-thioureido group in introduces significant steric bulk and hydrophobicity compared to the target compound’s methylphenyl-formamido chain.

Crystallographic and Conformational Analysis

  • Planarity and Dihedral Angles: In N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide (a structural analog), the phenyl rings exhibit planarity with root-mean-square (r.m.s.) deviations of 0.0068 Å and 0.0031 Å. Dihedral angles between aromatic rings range from 9.12° to 81.27°, indicating variable spatial arrangements .
  • Crystalline Salt Forms :

    • A related benzamide, 3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide, forms stable crystalline salts for medical applications, highlighting the role of piperazine and trifluoromethyl groups in enhancing solubility and stability .

Biological Activity

4-Methyl-N-[(3-{[(4-Methylphenyl)Formamido]Methyl}Phenyl)Methyl]Benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O, with a molecular weight of 296.41 g/mol. The structure features multiple functional groups, including an amide bond and aromatic rings, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes. For instance, benzamide derivatives often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
  • Antitumor Activity : Research indicates that benzamide derivatives exhibit significant antitumor effects. In particular, studies have shown that certain structural modifications enhance their potency against cancer cell lines .
  • Antibacterial Properties : Some benzamide compounds demonstrate antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigated the effects of benzamide derivatives on various cancer cell lines, revealing that modifications in the benzamide structure could lead to increased apoptosis in tumor cells. The results indicated that specific substitutions at the phenyl ring enhanced cytotoxicity against breast cancer cells .
  • Enzyme Interaction Studies : In a crystallographic study, researchers explored the binding interactions of similar benzamide derivatives with DHFR. The findings suggested that the presence of specific functional groups could significantly improve binding affinity, leading to better inhibition rates compared to traditional inhibitors .
  • Pharmacokinetic Profiles : The pharmacokinetics of benzamide derivatives have been evaluated in animal models, showing promising absorption rates and bioavailability. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibition of DHFR leading to reduced cell proliferation
Antitumor EffectsInduction of apoptosis in cancer cell lines
AntibacterialDisruption of bacterial metabolism

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of trifluoromethyl groupIncreased potency against cancer cells
Aromatic ring substitutionsEnhanced enzyme inhibition

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 298 K with Mo-Kα radiation.
  • Refinement : Apply full-matrix least-squares methods in SHELXL to optimize atomic coordinates and thermal parameters .
  • Validation : Cross-check results with Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) .
  • Reporting : Include CIF files and R-factor values (e.g., R1 < 0.05 for high precision) in publications .

Advanced: How can computational methods like DFT be integrated with experimental data to analyze electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:

  • Electrostatic potentials to identify reactive sites.
  • Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer behavior.
  • Vibrational frequencies (compared with experimental IR/Raman spectra).
    Validate computational models by overlaying DFT-optimized structures with SCXRD-derived coordinates (RMSD < 0.1 Å) . Tools like Gaussian 16 or ORCA are recommended .

Basic: What synthetic routes are effective for preparing this benzamide derivative?

Answer:
A multi-step synthesis is typical:

Condensation : React 4-methylbenzoyl chloride with a 3-aminomethylphenyl intermediate under N₂.

Coupling : Use EDC/HOBt or DCC as coupling agents in DMF at 0–5°C to minimize by-products.

Purification : Employ column chromatography (SiO₂, CHCl₃:MeOH = 3:1) and recrystallization (diethyl ether) for >95% purity .
Monitor reactions via TLC and characterize intermediates by ¹H/¹³C NMR .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : Perform variable-temperature NMR to detect dynamic equilibria.
  • Impurities : Use HSQC/HMBC to confirm connectivity and rule out artifacts.
    Cross-reference with high-resolution mass spectrometry (HRMS) and SCXRD data for structural validation .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (MeCN:H₂O = 70:30) to quantify impurities (<0.1%).
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition above 200°C .

Advanced: What strategies optimize yield in low-efficiency coupling reactions?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs reflux).
  • Additives : Use DMAP or Cs₂CO₃ to enhance nucleophilicity.
    Monitor by LC-MS and scale reactions under inert conditions (Argon) .

Basic: How is the compound’s stability evaluated under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; analyze degradation via HPLC.
  • Thermal Stability : Use DSC to determine melting points and detect polymorphic transitions .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

Advanced: How does structural modification (e.g., trifluoromethyl groups) impact bioactivity?

Answer:

  • Lipophilicity : Measure logP values (e.g., +0.5 for -CF₃ vs. -CH₃) to correlate with membrane permeability.
  • Metabolic Stability : Test in liver microsomes; -CF₃ groups reduce oxidative metabolism.
  • SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-Cl vs. 4-CH₃ substitutions) in enzyme assays .

Basic: What safety precautions are required during synthesis?

Answer:

  • Toxic Reagents : Handle coupling agents (EDC) in fume hoods with nitrile gloves.
  • Waste Disposal : Quench excess acyl chlorides with ice-cold NaHCO₃.
  • Explosivity Risk : Avoid peroxides in ether recrystallization; test with KI-starch paper .

Advanced: How can polymorphism affect pharmacological properties?

Answer:

  • SCXRD Screening : Identify polymorphs (Forms I/II) via slurry experiments in 5 solvents.
  • Dissolution Testing : Compare bioavailability of anhydrous vs. monohydrate forms.
  • Stability : Store thermodynamically stable forms under desiccation (RH < 30%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.